Lipophilicity Modulation: Methylated Oxetane vs. Non-Methylated Analog
The 3-methyl substituent on the oxetane ring of the target compound contributes an increase in computed lipophilicity compared to the non-methylated 3-(3-bromophenyl)oxetane. The target compound exhibits an XLogP of 2.8 , while the non-methylated analog (CAS 1044507-52-9) shows an XLogP of 2.3 . This ΔXLogP of +0.5 log units indicates a measurable shift in partition coefficient that can influence membrane permeability and oral absorption in drug development contexts.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.8 |
| Comparator Or Baseline | 3-(3-Bromophenyl)oxetane: XLogP = 2.3 |
| Quantified Difference | ΔXLogP = +0.5 |
| Conditions | Computed XLogP values from Chem960 database; identical calculation methodology applied to both compounds |
Why This Matters
A ΔXLogP of 0.5 can significantly shift a compound's position in Lipinski space, making the methylated variant preferable for projects requiring higher lipophilicity without resorting to additional hydrophobic substituents.
